Diazoaminobenzene
Overview
Description
Diazoaminobenzene, also known as 1,3-diphenyltriazene, is an aromatic amine that exists as small golden-yellow crystals at room temperature. It is insoluble in water but freely soluble in benzene, ether, and hot alcohol. This compound is stable under normal temperatures and pressures and is known for its distinctive diazoamino moiety (-N=N-NH-). This compound has been studied for its potential carcinogenic properties and its ability to cause genetic damage .
Mechanism of Action
Target of Action
Diazoaminobenzene, also known as Diminazine, is a trypanocidal agent . It primarily targets the HTH-type transcriptional regulator QacR , trypsin-1 , amiloride-sensitive amine oxidase [copper-containing] , and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcriptional regulation, protein digestion, amine oxidation, and cellular redox homeostasis .
Mode of Action
It is known to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of trypsin-1, an enzyme involved in protein digestion .
Biochemical Pathways
This compound is metabolized to benzene and aniline , both of which are known carcinogens . This metabolism involves the reductive cleavage by liver enzymes or by bacteria in the digestive tract . The metabolites of this compound, including hydroquinone, muconic acid, and phenylmercapturic acid, share benzene oxide as a common intermediate . This suggests that the metabolic pathway of this compound is similar to that of benzene .
Pharmacokinetics
Studies on the absorption, distribution, metabolism, and excretion of this compound in rats and mice have shown that benzene and aniline were detected in blood, benzene was detected in exhaled breath, and metabolites of benzene and aniline were excreted in urine . This implies systemic exposure to these metabolites .
Result of Action
This compound is reasonably anticipated to be a human carcinogen . It causes genetic damage and is metabolized to benzene, a known human carcinogen . Studies in rats and mice have shown that the metabolism of this compound to benzene is quantitative . Benzene causes cancer at numerous tissue sites in rodents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver enzymes or bacteria in the digestive tract can affect its metabolism . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Diazoaminobenzene is metabolized to benzene, a known human carcinogen, and aniline . It shares similar genotoxic and toxicological properties with these two carcinogens . The metabolic pathway of this compound is similar to that of benzene .
Cellular Effects
This compound causes genetic damage . It also appears to induce toxic effects not observed with aniline or benzene, including skin lesions at the application site .
Molecular Mechanism
This compound is metabolized by liver enzymes or by bacteria in the digestive tract to form benzene, aniline, and nitrogen . Benzene and aniline then are metabolized by cytochrome P450 and conjugating enzymes . Electron spin resonance studies have shown that in rats, phenyl radicals also are produced as intermediates in metabolism of this compound to benzene .
Temporal Effects in Laboratory Settings
In 16-day toxicity studies of rats and mice exposed to this compound, the symptoms observed were similar to those characteristic of benzene or aniline toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation .
Preparation Methods
Diazoaminobenzene can be synthesized through several methods:
Diazotization of Aniline: One common method involves the diazotization of aniline dissolved in hydrochloric acid with sodium nitrite, followed by the addition of sodium acetate.
Reaction with Isoamyl Nitrate: Another method involves the reaction of aniline with isoamyl nitrate.
Industrial Production: Industrially, this compound is produced by the action of sodium nitrite on aniline sulfate or aniline hydrochloride, often in the presence of sodium acetate or other reagents.
Chemical Reactions Analysis
Diazoaminobenzene undergoes various chemical reactions, including:
Oxidation and Reduction: It can be metabolized to benzene and aniline, both of which are known carcinogens.
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, forming highly colored aromatic azo compounds.
Common Reagents and Conditions: Typical reagents include sodium nitrite, hydrochloric acid, and sodium acetate.
Major Products: The primary products of these reactions include benzene, aniline, and various azo compounds.
Scientific Research Applications
Diazoaminobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a complexing agent.
Biology and Medicine: This compound derivatives have been studied for their antimicrobial properties, including fungicidal and bactericidal effects.
Industry: It is used in the manufacture of dyes, insecticides, and as a dopant for laser ablation of polymethylmethacrylate.
Comparison with Similar Compounds
Diazoaminobenzene can be compared with other similar compounds, such as:
Azo Compounds: These compounds contain the -N=N- double bond and are used in the synthesis of dyes and pigments.
Diazonium Compounds: These compounds have the same terminal azo group but bear an overall positive charge.
Diazirines: These are isomeric compounds with a ring structure linking carbon and two nitrogen atoms.
This compound stands out due to its unique diazoamino moiety and its applications in various fields, from organic synthesis to industrial manufacturing.
Properties
IUPAC Name |
N-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIFPGGMJDWMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Record name | 1,3-DIPHENYLTRIAZENE | |
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DSSTOX Substance ID |
DTXSID9024934 | |
Record name | Diazoaminobenzene | |
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Molecular Weight |
197.24 g/mol | |
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Physical Description |
1,3-diphenyltriazene is an orange solid. (NTP, 1992), Golden-yellow solid; [Merck Index] Golden yellow crystalline powder; [MSDSonline] | |
Record name | 1,3-DIPHENYLTRIAZENE | |
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Record name | Diazoaminobenzene | |
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Boiling Point |
302 °F at 760 mmHg explodes (NTP, 1992) | |
Record name | 1,3-DIPHENYLTRIAZENE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), INSOLUBLE IN WATER; FREELY SOLUBLE IN BENZENE, ETHER, HOT ALCOHOL | |
Record name | 1,3-DIPHENYLTRIAZENE | |
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Record name | 1,3-DIPHENYL-1-TRIAZENE | |
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Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
GOLDEN-YELLOW, SMALL CRYSTALS | |
CAS No. |
136-35-6 | |
Record name | 1,3-DIPHENYLTRIAZENE | |
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Record name | Diazoaminobenzene | |
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Record name | 1,3-Diphenyl-1-triazene | |
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Record name | 1-Triazene, 1,3-diphenyl- | |
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Record name | Diazoaminobenzene | |
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Record name | DIAZOAMINOBENZENE | |
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Record name | 1,3-DIPHENYL-1-TRIAZENE | |
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Melting Point |
208 °F (NTP, 1992), 98 °C | |
Record name | 1,3-DIPHENYLTRIAZENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diazoaminobenzene?
A1: this compound has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used infrared spectroscopy to study the association of this compound, revealing dimeric association through hydrogen bonding. [] Additionally, 13C and 15N nuclear magnetic resonance have been employed to study the chemical polarization during its thermal decomposition. []
Q3: What are the main applications of this compound?
A4: Historically, this compound has been used as a polymerization initiator, particularly in the production of synthetic rubber. [, ] It has also found use as an intermediate in chemical synthesis, a complexing agent, and a polymer additive. []
Q4: How does this compound act as a polymerization initiator?
A5: this compound is believed to act as a slow but continuous source of free radicals. These free radicals can initiate the polymerization of dienes like dimethylbutadiene and butadiene, leading to the formation of rubber-like polymers. [, ]
Q5: Are there any compatibility issues with this compound in its applications?
A6: One challenge in using this compound for butadiene polymerization is the competitive dimerization of butadiene at elevated temperatures. This side reaction can reduce the yield of the desired polybutadiene product. []
Q6: Does this compound exhibit any catalytic activity?
A7: Research has shown that this compound derivatives can undergo reactions with Lewis acids in furan or thiophene, resulting in the arylation of the solvent. [] This suggests the potential for this compound derivatives to act as arylating agents in certain reactions.
Q7: Can you provide an example of this compound's use in organic synthesis?
A8: One study demonstrated the copper(I)-catalyzed intramolecular N-arylation of diazoaminobenzenes in a PEG-water system. This reaction offered an efficient method for synthesizing a range of regiospecific 1-arylbenzotriazoles, important building blocks in medicinal chemistry. [, ]
Q8: Have computational methods been used to study this compound?
A8: While specific examples are limited in the provided papers, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate this compound's electronic structure, reactivity, and interactions with other molecules.
Q9: How do structural modifications affect the reactivity of this compound?
A10: Studies on the oxidation of diazoaminobenzenes with peroxybenzoic acid revealed that electron-releasing substituents on the benzene rings influence the regioselectivity of oxidation, directing the oxygen atom to the nearest nitrogen. [] This highlights the impact of substituents on the reactivity of this compound derivatives.
Q10: Is this compound considered toxic?
A11: Yes, this compound is considered toxic and potentially carcinogenic. [, , ]
Q11: What are the known metabolic pathways of this compound in living organisms?
A12: this compound is metabolized into aniline and benzene, both known carcinogens. [, ] This metabolic conversion raises concerns about its potential health risks.
Q12: What toxicological effects have been observed in animal studies with this compound?
A13: In a 16-day dermal toxicity study, this compound caused methemoglobinemia, Heinz body formation, and lymphoid tissue atrophy in rats and mice. [] At higher doses, it led to mortality in mice and induced skin lesions, atrial thrombosis, and organ damage. [, ]
Q13: What is the basis for predicting the carcinogenicity of this compound?
A14: The prediction stems from its metabolic conversion to benzene and aniline, its mutagenicity in Salmonella typhimurium strains, and its ability to induce micronucleated polychromatic erythrocytes in mice bone marrow. [, ]
Q14: Is there information available on the environmental impact of this compound?
A14: While the provided papers do not offer specific data on its environmental fate and effects, it is crucial to consider the potential for this compound to enter the environment through industrial waste streams and its subsequent impact on ecosystems.
Q15: What are some key historical milestones in this compound research?
A16: The discovery of this compound by Peter Griess in 1862 marked a significant milestone. [] Early research focused on its use as a dye intermediate and later as a polymerization initiator in the early 20th century. [] More recent studies have explored its toxicity and carcinogenicity, leading to its classification as a potential human carcinogen. [, ]
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